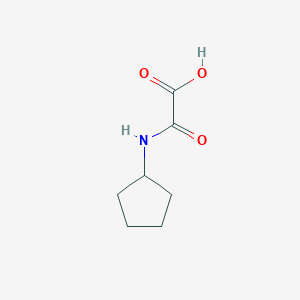

(Cyclopentylamino)(oxo)acetic acid

Vue d'ensemble

Description

(Cyclopentylamino)(oxo)acetic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is characterized by the presence of a cyclopentylamino group attached to an oxoacetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (cyclopentylamino)(oxo)acetic acid typically involves the reaction of cyclopentylamine with oxoacetic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The carboxylic acid group (pKa ~2.5) participates in acid-base equilibria, forming salts with inorganic bases (e.g., NaOH) or amines . For example:Applications : Salt forms enhance solubility for pharmaceutical formulations .

Esterification and Derivatization

The carboxylic acid reacts with alcohols (e.g., ethanol) under acidic catalysis to form esters :Key Derivatives :

- Ethyl ester : Used as an intermediate in peptide synthesis .

- Amides : Formed via coupling with amines (e.g., EDCI/HOBt) .

Condensation and Cyclization

The oxo group facilitates condensation with amines or hydrazines. For example, reacting with glycine ethyl ester yields dipeptide analogs:Applications : Synthesis of bioactive molecules for proteomics .

Biological Interactions

While not a classical reaction, the compound modulates enzyme activity (e.g., amino acid metabolism enzymes) via non-covalent interactions . Computational studies suggest binding to ubiquitin-specific protease 7 (USP7) via hydrogen bonding .

Table 2: Reactivity Comparison with Structural Analogs

| Compound | Key Functional Groups | Dominant Reactivity |

|---|---|---|

| This compound | Carboxylic acid, oxo, amine | Acid-base, esterification |

| 2-(Cyclohexylamino)-2-oxoacetic acid | Larger cyclohexyl ring | Reduced solubility, slower kinetics |

| 2-(Phenylamino)-2-oxoacetic acid | Aromatic amine | Enhanced π-π stacking |

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

(Cyclopentylamino)(oxo)acetic acid serves as a versatile building block in the synthesis of novel pharmaceuticals. Its unique structure, which includes a cyclopentyl group and an amino moiety, allows for the modification and development of compounds targeting various biological pathways. Preliminary studies indicate that it may interact with enzymes involved in amino acid metabolism, potentially modulating their activity.

1.2 Therapeutic Applications

The compound has been investigated for its therapeutic potential in treating several conditions, including:

- Cardiovascular Disorders: It may play a role in inhibiting smooth muscle proliferation associated with vascular diseases, such as restenosis and atherosclerosis .

- Infectious Diseases: Research suggests that derivatives of this compound could target viral replication processes, particularly in the context of herpes simplex virus infections .

- Inflammatory Conditions: The compound's ability to modulate cellular proliferation may also extend to autoimmune disorders like rheumatoid arthritis .

Proteomics Research

This compound is utilized in proteomics for interaction studies with proteins involved in metabolic pathways. Its binding affinity to specific enzymes can provide insights into metabolic regulation and potential therapeutic targets .

Case Studies

4.1 Inhibitory Activity on Viral Proteases

A notable study focused on the design and synthesis of inhibitors targeting the SARS-CoV-2 protease, where derivatives of this compound exhibited submicromolar inhibitory activity. The results demonstrated IC50 values indicating effective inhibition at low concentrations, showcasing its potential as a therapeutic agent against viral infections .

4.2 Metabolic Studies

Another application involved using isotopically labeled variants of this compound in metabolic studies, aiding in understanding the kinetics of enzyme reactions and pathways involving amino acids . These studies are crucial for elucidating metabolic disorders and developing targeted therapies.

Mécanisme D'action

The mechanism of action of (cyclopentylamino)(oxo)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

Comparaison Avec Des Composés Similaires

- (Cyclopentylamino)(oxo)propanoic acid

- (Cyclopentylamino)(oxo)butanoic acid

- (Cyclopentylamino)(oxo)pentanoic acid

Comparison: (Cyclopentylamino)(oxo)acetic acid is unique due to its specific structural features, such as the presence of a cyclopentylamino group and an oxoacetic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds .

Activité Biologique

(Cyclopentylamino)(oxo)acetic acid, with the chemical formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol, is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological applications. This article provides an overview of its biological activity, synthesizing data from various studies and highlighting its relevance in drug design and therapeutic applications.

Chemical Structure and Properties

The compound features:

- A cyclopentyl group

- An amino group

- An oxoacetic acid moiety

These structural elements contribute to its reactivity and potential interactions with biological targets. The compound is typically encountered in a colorless crystalline form, which is relevant for its handling in laboratory settings.

Synthesis Methods

The synthesis of this compound can be achieved through multiple methods, including:

- Reaction of cyclopentylamine with oxalyl chloride , followed by hydrolysis.

- Ugi reactions that utilize C,N-unprotected amino acids to create complex scaffolds, potentially leading to derivatives with enhanced biological activity .

Enzyme Interactions

Preliminary studies indicate that this compound may interact with enzymes involved in amino acid metabolism. Specific enzyme targets include:

- Amino acid decarboxylases

- Transaminases

These interactions suggest a potential role in modulating metabolic pathways, which could be significant for therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds highlights the unique properties of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Cyclobutylamino)-2-oxoacetic acid | Cyclobutyl derivative | Smaller ring size; potential for different reactivity |

| 2-(Cyclohexylamino)-2-oxoacetic acid | Cyclohexyl derivative | Larger ring; may exhibit different biological activity |

| 2-(Phenylamino)-2-oxoacetic acid | Aromatic amine | Aromatic character; different solubility properties |

| 2-(Pyrrolidinyl)-2-oxoacetic acid | Pyrrolidine derivative | Nitrogen-containing five-membered ring; distinct reactivity |

This table illustrates how the cyclopentyl structure combined with amino and oxo functionalities sets this compound apart from others, potentially enhancing its biological interactions.

Therapeutic Applications

Research has indicated that this compound could be explored for various therapeutic applications, particularly in:

- Neuropathy treatments : Similar compounds have shown efficacy in managing diabetic peripheral neuropathic pain, suggesting a possible role for this compound in pain management strategies .

- Inflammation modulation : Given its structural similarities with other anti-inflammatory agents, further investigations into its role in cytokine modulation are warranted .

Propriétés

IUPAC Name |

2-(cyclopentylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6(7(10)11)8-5-3-1-2-4-5/h5H,1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYFQOQNHIZVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599510 | |

| Record name | (Cyclopentylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183235-80-5 | |

| Record name | 2-(Cyclopentylamino)-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183235-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyclopentylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.